

Technical Guide: Atomoxetine Hydrochloride Solubility and Stability

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This document provides a comprehensive overview of the solubility and stability of Atomoxetine hydrochloride, intended for researchers, scientists, and drug development professionals.

Quantitative Data

The solubility of Atomoxetine hydrochloride has been reported in various solvents. The following table summarizes these findings.



Water 25 mg/mL Water 27.8 mg/mL Water 28 mg/mL Water 50 mg/mL Water 100 mg/mL (requires sonication) Water 15 mg/mL Water 2.71 mg/L Water Soluble to 100 mM Water Soluble to 50 mM Ethanol 25 mg/mL Ethanol 17 mg/mL Ethanol 17 mg/mL Ethanol 25 mg/mL Methanol 25 mg/mL Methanol 50 mg/mL Methanol Freely soluble DMSO ≥48.6 mg/mL DMSO 50 mg/mL DMSO 50 mg/mL DMSO 50 mg/mL DMSO 7 mg/mL	Solvent	Solubility	Citations
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DMSO 100 mg/mL (requires sonication)	DMSO	≥48.6 mg/mL	•
DMSO sonication)	DMSO	50 mg/mL	•
DMSO 7 mg/mL	DMSO		·
	DMSO	7 mg/mL	•



DMSO	Soluble to 100 mM	
Dimethyl formamide	25 mg/mL	
0.1 N HCl	Freely soluble	
Ether	Insoluble	
Chloroform	Soluble	

Atomoxetine hydrochloride exhibits varying stability under different conditions.

Condition	Stability	Citations
Solid State		
-20°C	Stable for ≥ 2 years	
Room Temperature	Stable under normal handling conditions	-
In Solution		-
Aqueous Suspension (4°C or 25°C)	Stable for at least 91 days	
Stress Testing		-
Acidic Hydrolysis	Labile/Unstable	
Basic Hydrolysis	Labile/Unstable	-
Neutral Hydrolysis	Stable	-
Oxidative Conditions	Labile/Unstable	-
Photolytic Conditions	Labile/Unstable	-
Thermal Stress	Stable	-

Experimental Protocols



Detailed experimental protocols for the cited stability studies are often found within the materials and methods sections of the referenced publications. A general workflow for forced degradation studies, a common method for assessing drug stability, is outlined below.

Forced degradation studies are essential for developing stability-indicating analytical methods.

Forced degradation study workflow.

Mechanism of Action: Norepinephrine Reuptake Inhibition

Atomoxetine is a potent and selective inhibitor of the presynaptic norepinephrine transporter (NET). This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft.

Atomoxetine's mechanism of action.

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